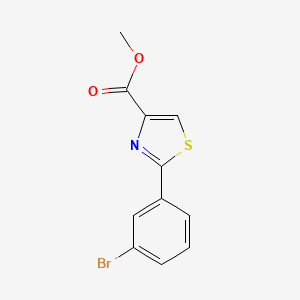

Methyl 2-(3-bromophenyl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H8BrNO2S |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

methyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 |

InChI Key |

NJELTUQATPKHOO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

Starting Materials: The synthesis typically begins with 3-bromobenzaldehyde or its derivatives and a thioamide or thioamide equivalent as the sulfur and nitrogen source for the thiazole ring formation.

Cyclization Reaction: The 3-bromobenzaldehyde is reacted with a thioamide in the presence of a base (such as triethylamine or potassium carbonate) to form the thiazole ring via a cyclocondensation mechanism. This step often takes place in polar solvents such as ethanol, acetonitrile, or dimethylformamide (DMF).

Esterification: Following ring formation, esterification is carried out using methyl chloroformate or methanol under acidic or basic catalysis to install the methyl ester group at the 4-position of the thiazole ring.

Detailed Reaction Conditions and Variations

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | 3-bromobenzaldehyde + thioamide + base (e.g., K2CO3) | Ethanol, Acetonitrile, or DMF | Room temperature to reflux | Base catalyzes ring closure |

| Esterification | Methyl chloroformate or methanol + acid/base catalyst | Methanol, DMF | 0–80 °C | Controls methyl ester formation |

| Purification | Chromatography or recrystallization | — | — | To isolate pure this compound |

Industrial Scale Considerations

- Industrial synthesis follows similar routes but employs continuous flow reactors and automated systems to optimize yield and purity.

- Use of high-purity reagents and stringent control of reaction parameters (temperature, solvent choice, reaction time) is critical.

- Solvent selection may include mixtures of ketones, esters, ethers, polar aprotic solvents, or hydrocarbons depending on scalability and environmental considerations.

- Halogenation steps (bromination) can be carried out using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence or absence of Lewis acids, typically in solvents like methylene chloride.

Analytical Data and Reaction Outcomes

Reaction Yields and Purity

- Yields for the cyclization and esterification steps generally range from 60% to 85%, depending on reaction conditions and purification methods.

- Purity is confirmed by chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR, MS).

Structural Confirmation

- NMR Spectroscopy: Characteristic signals include aromatic protons from the 3-bromophenyl group, methyl protons of the ester, and thiazole ring protons.

- Mass Spectrometry: Molecular ion peak consistent with the molecular formula C11H8BrNOS (molecular weight approx. 287 g/mol).

- Elemental Analysis: Confirms bromine content and overall composition.

Reactivity and Derivatization

- The bromine atom at the 3-position is reactive for nucleophilic substitution, enabling further functionalization (e.g., amination, thiolation).

- The ester group is amenable to hydrolysis to the corresponding carboxylic acid or reduction to alcohol derivatives.

- The thiazole ring can undergo oxidation or reduction to yield various analogues.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Cyclization with thioamide | Reaction of 3-bromobenzaldehyde with thioamide under base catalysis | Straightforward, good yields | Requires careful control of base |

| Esterification with methyl chloroformate | Introduction of methyl ester group post-cyclization | High selectivity, mild conditions | Use of reactive reagents |

| Bromination (if starting from phenyl precursors) | Bromination of phenyl intermediates using NBS or bromine in presence of Lewis acids | Efficient halogenation | Potential for over-bromination |

| Industrial continuous flow | Scale-up using automated reactors and solvent optimization | High throughput, reproducibility | Requires specialized equipment |

Summary of Research Findings

- The preparation of this compound is well-established through cyclization of 3-bromobenzaldehyde and thioamides, followed by methyl ester formation.

- Reaction conditions vary but typically involve polar aprotic or alcoholic solvents, base catalysis, and moderate temperatures.

- Industrial methods focus on process optimization for yield and purity, employing continuous flow and solvent selection strategies.

- The compound serves as a versatile intermediate for further chemical modifications due to the reactive bromine substituent and ester functionality.

- Analytical characterization confirms the structure and purity, supporting its use in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) in solvents like toluene or dimethylformamide (DMF).

Major Products:

Substitution Products: Various substituted thiazole derivatives.

Oxidation Products: Oxidized thiazole compounds.

Coupling Products: Biaryl thiazole derivatives.

Scientific Research Applications

Methyl 2-(3-bromophenyl)thiazole-4-carboxylate is a chemical compound with a thiazole ring substituted with a bromophenyl group and a carboxylate ester. It has a molecular weight of approximately 298.16 g/mol. The presence of bromine enhances its reactivity, and the methyl ester functional group makes it versatile in chemical syntheses.

Scientific Research Applications

This compound is used in various scientific fields.

Chemistry: It serves as an intermediate in synthesizing complex organic molecules and heterocyclic compounds. The synthesis typically involves reacting 3-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then esterified using methyl chloroformate under basic conditions. Solvents like ethanol or methanol and catalysts such as sodium ethoxide are often used. In industrial production, continuous flow reactors and automated systems ensure efficient mixing, reaction control, and precise temperature and pressure regulation, enhancing yield and purity.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Compounds with thiazole moieties are known for diverse pharmacological properties.

Medicine: It is explored as a lead compound in drug discovery for developing new therapeutic agents. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects, and the bromophenyl group enhances its binding affinity and specificity towards these targets.

Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

- Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

- Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The bromophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Methyl 2-(4-Fluorophenyl)thiazole-4-carboxylate

- Structure : Fluorine replaces bromine at the para position of the phenyl ring.

- Properties : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to bromine. This enhances solubility in polar solvents and may influence binding affinity in biological targets .

- Applications : Used in kinase inhibitor research due to improved metabolic stability over brominated analogs .

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

- Structure : Dual fluorine substituents at the 3- and 4-positions of the phenyl ring.

- Properties: Increased electron deficiency stabilizes the thiazole ring, lowering pKa of the ester group. This compound exhibits higher thermal stability (decomposition point >250°C) compared to the mono-brominated analog .

Methyl 2-Amino-4-(3-bromophenyl)thiazole-5-carboxylate

- Structure: Amino group at position 2 and bromophenyl at position 4.

- Properties: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological macromolecules.

Heterocyclic Modifications

Ethyl 2-Bromooxazole-4-carboxylate

- Structure : Oxazole replaces thiazole (oxygen instead of sulfur).

- Properties : The absence of sulfur reduces aromatic stabilization, lowering melting point (mp 78–80°C vs. ~120°C for thiazole analogs). Oxazole derivatives are less reactive in nucleophilic substitutions due to weaker electron-withdrawing effects .

Functional Group Variations

Methyl 2-(Chloromethyl)thiazole-4-carboxylate

- Structure : Chloromethyl group at position 2.

- Properties : The chloromethyl substituent increases electrophilicity, enabling cross-coupling reactions. However, it introduces safety concerns (GHS hazard classification: H302, H315) .

Ethyl 2-((tert-Butoxycarbonylamino)methyl)thiazole-4-carboxylate

Key Research Findings

- Synthetic Accessibility : Bromophenyl thiazoles are typically synthesized via pre-functionalization of aromatic precursors to avoid regioselectivity issues during cyclization .

- Biological Activity : Bromine’s heavy atom effect enhances radiocontrast properties in imaging probes, while fluorine analogs prioritize metabolic stability .

- Safety Profile : Brominated thiazoles require stringent handling (e.g., PPE for inhalation risks), whereas fluorinated derivatives exhibit lower toxicity .

Biological Activity

Methyl 2-(3-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : Approximately 298.16 g/mol

- Functional Groups : The compound features a thiazole ring, a bromophenyl substituent, and a carboxylate ester, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Thiazole derivatives are known to exhibit significant activity against both Gram-positive and Gram-negative bacteria. Notably, studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective MIC values against several pathogenic bacteria, indicating its potential as an antimicrobial agent.

- Mechanism of Action : It is believed that the thiazole ring interacts with bacterial enzymes involved in cell wall synthesis, leading to bactericidal effects. The presence of bromine enhances lipophilicity, improving membrane penetration and target interaction .

Anticancer Properties

Research indicates that this compound possesses anticancer properties:

- Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The IC values for these activities suggest a promising therapeutic index .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Its structural features facilitate interactions with molecular targets associated with tumor growth .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate | Chlorine instead of bromine | Different reactivity due to chlorine's electronegativity |

| Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate | Fluorine instead of bromine | Increased lipophilicity due to fluorine |

| Methyl 2-(4-methylphenyl)thiazole-4-carboxylate | Methyl group instead of bromine | Altered steric effects impacting biological activity |

The presence of bromine in this compound imparts distinct reactivity patterns compared to its analogs, enhancing its binding affinity to biological targets .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Evaluation : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with promising results in inhibiting biofilm formation .

- Anticancer Research : Another investigation highlighted its efficacy in reducing cell viability in breast cancer cell lines, suggesting potential for further development as an anticancer agent .

- Mechanistic Insights : Research indicated that the compound modulates inflammatory pathways, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in cancer progression .

Q & A

Q. Advanced

- SHELX programs (e.g., SHELXL) are used for small-molecule refinement. Key steps:

- Ring puckering analysis (Cremer-Pople parameters) quantifies thiazole ring distortions, correlating with electronic effects from the bromophenyl group .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole C4-COOCH₃ at δ 165 ppm) .

- IR Spectroscopy : Confirms ester C=O (∼1700 cm⁻¹) and thiazole C=N (∼1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 313.98) .

How can researchers reconcile discrepancies between in vitro enzyme inhibition and whole-cell activity data?

Q. Advanced

- Case Study : Methyl 2-aminothiazole-4-carboxylate analogs show potent in vitro enzyme inhibition (e.g., mtFabH IC₅₀ = 2.43 µM) but no whole-cell activity due to poor membrane permeability .

- Methodological Solutions :

- Use proteoliposome assays to mimic cellular uptake.

- Modify logP via substituent engineering (e.g., adding hydrophilic groups) .

What is the reactivity profile of the bromine substituent in this compound?

Basic

The bromine at the 3-position undergoes:

- Nucleophilic Aromatic Substitution (SNAr) with amines or thiols in DMF at 60–80°C.

- Cross-Coupling (e.g., Suzuki, Sonogashira) for derivatization. Pd(OAc)₂/XPhos catalyst systems are effective .

How does computational modeling aid in predicting target interactions?

Q. Advanced

- Molecular Docking (AutoDock Vina): Screens binding affinities to targets like β-ketoacyl-ACP synthase. The bromophenyl group enhances hydrophobic interactions with enzyme pockets .

- DFT Calculations : Predicts electrophilic regions (e.g., thiazole C2) for site-specific modifications .

How can reaction conditions be optimized for scale-up synthesis?

Q. Basic

- Solvent Selection : Ethanol/water mixtures reduce toxicity vs. DMF .

- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) enable reuse over 5 cycles with <10% yield drop .

- Continuous Flow Reactors : Improve heat/mass transfer, achieving >90% conversion in <30 min .

What structure-activity relationships (SAR) guide bioactivity enhancement?

Q. Advanced

How should stability studies be designed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.